Marimastat

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Marimastat mechanism of action matrix metalloproteinase inhibition

Mechanism of Action: How Marimastat Works

This compound functions as a broad-spectrum matrix metalloproteinase inhibitor (MMPI). It mimics the peptide structure of natural MMP substrates, binding competitively and reversibly to the active site of these enzymes [1] [2]. This action prevents MMPs from degrading the various components of the extracellular matrix (ECM) and basement membranes [2].

By inhibiting MMP activity, this compound achieves two primary anticancer effects:

- As an angiogenesis inhibitor, it limits the formation of new blood vessels (angiogenesis), thereby starving tumors of oxygen and nutrients [2].

- As an antimetastatic agent, it prevents malignant cells from breaching the basement membrane and invading surrounding tissues, a critical step in the metastatic cascade [1] [2].

The following diagram illustrates this core mechanism and its consequences.

This compound inhibits MMPs to prevent ECM degradation and tumor progression.

Quantitative Inhibition Profile

This compound exhibits potent activity against a wide range of MMPs. The table below summarizes its half-maximal inhibitory concentration (IC₅₀) values for key enzymes. A lower IC₅₀ indicates greater potency.

| Matrix Metalloproteinase (MMP) | Common Name | This compound IC₅₀ (nM) | Notes |

|---|---|---|---|

| MMP-1 [2] | Interstitial collagenase | 3 nM [1] | |

| MMP-2 [2] | Gelatinase-A | 4 nM [1] | |

| MMP-3 [2] | Stromelysin-1 | 230 nM [1] | Weaker inhibitor than Batimastat [1] |

| MMP-7 [2] | Matrilysin | 6 nM [1] | |

| MMP-9 [2] | Gelatinase-B | 4 nM [1] | |

| MMP-14 [2] | MT-MMP | Potent inhibitor (IC₅₀ not specified) [1] | Emerging evidence [1] |

Clinical and Preclinical Applications & Findings

Although this compound's development for cancer was largely discontinued due to limited survival benefits and side effects like musculoskeletal pain in late-stage trials, research has revealed potential in other areas [3] [4].

Cancer Clinical Trials: Overall results were disappointing. Some studies showed a mild survival benefit in gastric cancer, but no significant advantage was found in small cell lung cancer, glioblastoma, breast cancer, or ovarian cancer [3]. A key issue may be the timing of administration; some data suggests MMP inhibitors like this compound could be more effective in earlier-stage, non-metastatic disease [3] [4].

Novel Research Applications: Recent preclinical studies suggest this compound could be repurposed.

- Infectious Disease: this compound enhanced the efficacy of frontline antibiotics (isoniazid, rifampicin) in a mouse model of tuberculosis (TB). It improved blood vessel integrity in infected lungs, leading to better antibiotic delivery and retention [5].

- Neurology: In a mouse model of epilepsy, this compound reduced seizure duration and intensity. It was shown to cross the blood-brain barrier and inhibit MMP-9 activity in the brain [6].

- Stem Cell Biology: this compound promoted the differentiation of neural progenitor cells into neurons. This effect was mediated not by gelatinase inhibition but by the endogenous inhibitor TIMP-2 [7].

Key Experimental Protocols

The following methodologies are central to the studies cited above.

Protocol: Assessing Efficacy in Tuberculosis Model

This protocol evaluates how this compound enhances antibiotic efficacy in vivo [5].

Workflow for evaluating this compound's effect on TB antibiotic efficacy in mice.

- Key Steps:

- Infection & Treatment: Mice are infected with M. tuberculosis. Treatments (PBS, this compound, isoniazid/INH, or INH+this compound) begin one week later [5].

- Analysis:

Protocol: Evaluating MMP-9 Inhibition in Neuronal Cultures

This in vitro protocol measures this compound's direct inhibitory effect on MMP-9 activity [6].

- Key Steps:

- Cell Treatment: Hippocampal neuronal cultures are treated with this compound (a range of 5 nM to 100 μM) for 30 minutes [6].

- Enzyme Activation: Cultures are stimulated with glutamate to induce MMP-9 release [6].

- Substrate Cleavage Assay: MMP-9 activity is assessed by immunoblotting for the cleavage of its substrate, nectin-3. The presence of a ~17 kDa cleavage fragment indicates activity [6].

- Outcome: this compound significantly inhibited nectin-3 cleavage at 0.5 μM and achieved complete inhibition at 5 μM [6].

Protocol: Determining Blood-Brain Barrier Penetrance

This protocol is critical for assessing a drug's potential neurological applications [6].

- Key Steps:

- Drug Administration: this compound (e.g., 9 mg/kg) is administered intraperitoneally to mice [6].

- Sample Collection: Blood plasma and brain tissue (e.g., hippocampus) are collected at various time points (e.g., 30, 60, 90, 120 minutes) [6].

- Quantification: Drug concentration in plasma and brain homogenates is measured using HPLC-ESI-MS/MS [6].

- Outcome: The brain-to-plasma (B/P) ratio is calculated. A B/P ratio >1 at later time points (e.g., 2.85 at 120 minutes) confirms efficient BBB penetration [6].

Conclusion and Future Perspectives

This compound serves as a prototypical broad-spectrum MMP inhibitor. While its journey as an anticancer drug highlights the challenges of targeting MMPs in advanced disease, it remains a valuable research tool. Emerging studies in infectious disease and neurology open potential avenues for drug repurposing, particularly where short-term treatment could be beneficial and avoid the dose-limiting musculoskeletal side effects seen in chronic cancer therapy.

References

- 1. Batimastat and this compound in Cancer | SpringerLink [link.springer.com]

- 2. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. This compound - an overview [sciencedirect.com]

- 4. This compound [en.wikipedia.org]

- 5. Matrix metalloproteinase inhibitors enhance the efficacy of ... [pmc.ncbi.nlm.nih.gov]

- 6. The matrix metalloproteinase inhibitor this compound inhibits ... [pmc.ncbi.nlm.nih.gov]

- 7. The matrix promotes neural... metalloproteinase inhibitor this compound [pubmed.ncbi.nlm.nih.gov]

Marimastat broad-spectrum MMP inhibitor target enzymes

Mechanism of Action

Marimastat is a peptidomimetic molecule that mimics the peptide structure of natural substrates for MMPs [1]. Its mechanism can be broken down into two key steps:

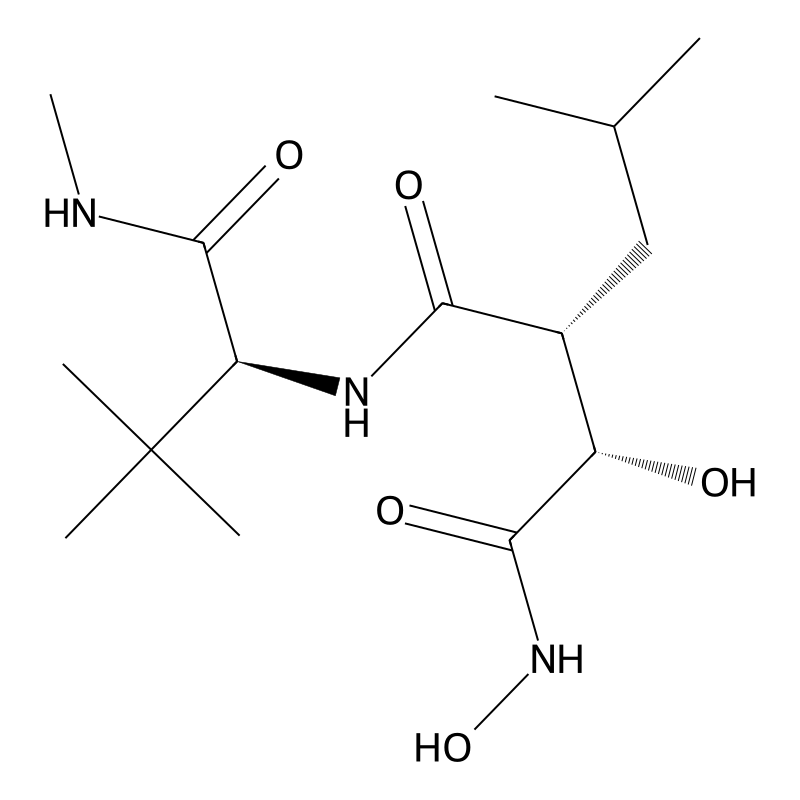

- Zinc Ion Chelation: The core of its action is the hydroxamate group (-CONHOH) in its structure. This group acts as a bidentate ligand, meaning its two oxygen atoms coordinate with the catalytic zinc ion (Zn²⁺) located in the active site of the MMP enzyme. This forms a stable, five-membered chelate ring, effectively blocking the zinc ion from interacting with its natural substrate [2] [3].

- Substrate Mimicry and Binding: The backbone of this compound is designed to resemble the cleavage site of collagen. By occupying the active site in this way, it acts as a competitive inhibitor, preventing the enzyme from binding to and degrading extracellular matrix proteins [2] [4] [1].

The following diagram illustrates how this compound binds to the active site of a Matrix Metalloproteinase (MMP).

Quantitative Inhibition Data

The potency of an inhibitor is often expressed as the IC₅₀ value, which is the concentration needed to inhibit 50% of the enzyme's activity under specific conditions. The table below lists published IC₅₀ values for this compound against key enzymes.

| Target Enzyme | IC₅₀ Value | Experimental Context / Notes |

|---|---|---|

| MMP-9 (Matrix Metalloproteinase-9) | In the nanomolar (nM) range [3] | General description of potency from a fluorescence-based activity assay. |

| MMP-9 (Matrix Metalloproteinase-9) | 0.5 - 5 µM [5] | Concentration range required to inhibit cleavage of the substrate protein nectin-3 in hippocampal neuronal cell cultures. |

| SVMPs (Snake Venom Metalloproteinases) | Not fully quantified (Highly effective) [6] [7] | Shown to effectively neutralize venom-induced toxicities (e.g., haemorrhage) in vitro and prevent lethality in murine envenoming models. |

Key Experimental Protocols

To provide context for the data, here are summaries of key experimental methodologies used to evaluate this compound's activity.

- In Vitro Fluorescence-Based MMP Activity Assay: This common method uses a synthetic substrate that releases a fluorescent signal when cleaved by an active MMP. To test an inhibitor like this compound, the enzyme (e.g., activated MMP-9) is pre-incubated with the inhibitor. The fluorescent substrate is then added, and the reaction is monitored. The rate of fluorescence increase is measured and compared to a control without the inhibitor to calculate the percentage inhibition and IC₅₀ values [3].

- In Vitro Analysis of Substrate Cleavage (Western Blot): This method assesses inhibition by looking at the prevention of a specific natural substrate's cleavage. For example, to test this compound's effect on MMP-9, neuronal cultures can be treated with this compound and then stimulated with glutamate to induce MMP-9 release. The cells are then lysed, and proteins are separated. The presence or absence of the cleaved fragment indicates the level of enzyme inhibition achieved by the drug [5].

- In Vivo Efficacy and Pharmacokinetic Analysis: These experiments evaluate whether the drug can reach its target in a living organism and produce a biological effect. For brain targets, mice are injected with this compound, and then blood plasma and brain tissue (e.g., hippocampus) are collected at various time points. The concentration of this compound in these samples is quantified using mass spectrometry to confirm it crosses the blood-brain barrier. Therapeutic potential is evaluated by administering the drug before or after an inducing agent and then monitoring for a reduction in symptoms compared to untreated controls [5] [6].

Application in Snakebite Envenoming Research

A promising new application for this compound is as an early intervention therapeutic for snakebite envenoming. Its ability to inhibit SVMPs, which are key toxins in many viper venoms, has shown significant efficacy in preclinical studies. Research has demonstrated that this compound, especially in combination with the phospholipase A₂ inhibitor varespladib, can neutralize the toxic effects of venoms from diverse species and fully protect mice from lethality, even when treatment is delayed [6].

References

- 1. : Uses, Interactions, this compound of Action | DrugBank Online Mechanism [go.drugbank.com]

- 2. Metalloprotease inhibitor - Wikipedia [en.wikipedia.org]

- 3. The interaction of metal ions and this compound with matrix ... [sciencedirect.com]

- 4. Matrix metalloproteinase inhibition as a novel anticancer strategy... [pubmed.ncbi.nlm.nih.gov]

- 5. The matrix metalloproteinase inhibitor this compound inhibits ... [pmc.ncbi.nlm.nih.gov]

- 6. Preclinical evaluation of small molecule inhibitors as early ... [pmc.ncbi.nlm.nih.gov]

- 7. In vitro inhibition of snake venom toxins by varespladib, ... [sciencedirect.com]

Preclinical Efficacy of Marimastat in a Murine Model

| Study Model | Treatment Groups | Key Findings on Tumor Growth | Effect on Angiogenesis |

|---|

| Athymic nude mice with SCC-1 xenografts (Head and neck squamous-cell carcinoma) [1] | 1. Control (vehicle) [1] 2. Marimastat alone [1] 3. Cisplatin + Radiation [1] 4. Triple therapy: this compound + Cisplatin + Radiation [1] | - Triple therapy showed statistically significant delayed tumor growth compared to cisplatin + radiation alone (p=0.03) and control (p=0.005) [1].

- Tumor doubling time was lengthened in the triple therapy group [1]. | - No significant difference in microvessel density (assessed via Factor VIII immunohistochemistry) between triple therapy and cisplatin + radiation groups [1]. |

Detailed Experimental Protocol

The preclinical study on SCC-1 xenografts provides a clear methodology for evaluating this compound in combination with other treatments [1].

Animal and Tumor Model [1]:

- Animals: Female athymic nude mice.

- Tumor Inoculation: Subcutaneous implantation of SCC-1 head and neck squamous cell carcinoma tissue via trochar needle.

- Treatment Start: Initiated when tumors reached 5–6 mm in diameter.

Treatment Groups and Dosing Regimen [1]:

- Mice were randomly divided into four groups (n=8 per group).

- This compound: Administered at 8.7 mg/kg/day for 14 days via a subcutaneous osmotic pump.

- Cisplatin: 3 mg/kg, intraperitoneal, 1 hour before each radiation fraction.

- Radiation: 8 Gy per fraction on days 8, 12, 16, and 20. Tumors were lead-shielded.

- Control: Vehicle (DMSO) administered via a subcutaneous osmotic pump.

Assessment Methods [1]:

- Tumor Growth: Tumors were measured biweekly for 32 days. Tumor doubling time and area under the growth curve (AUC) were calculated.

- Toxicity Monitoring: Mouse weight was tracked as an indicator of general health.

- Angiogenesis Analysis: After 32 days, tumors were harvested. Microvessel density was assessed through Factor VIII immunohistochemistry.

Mechanism of Action and Experimental Workflow

This compound is a broad-spectrum, synthetic inhibitor of matrix metalloproteinases (MMPs), which are zinc-dependent enzymes that degrade the extracellular matrix and are frequently overexpressed in malignant tumors [1] [2] [3]. The following diagram illustrates the proposed mechanism by which this compound enhances the effect of chemoradiation and the key experimental steps to test this hypothesis.

The experimental data suggests that while the combination of this compound with chemoradiation was more effective than chemoradiation alone, its mechanism may not be solely through the inhibition of angiogenesis as measured by microvessel density [1]. Other mechanisms, such as direct effects on tumor cell survival and invasion, likely play a role.

Interpretation and Context for Researchers

- Clinical Translation Challenges: The musculoskeletal pain and inflammation (tendinitis) observed in clinical trials were a major dose-limiting toxicity for this compound and similar MMPIs [4] [5]. This has significantly hampered their clinical development despite promising preclinical data.

- Specificity of MMP Inhibitors: Early MMPIs like this compound are broad-spectrum. Research has since shifted toward developing more selective MMP inhibitors to improve the therapeutic window and reduce side effects, though clinical success has remained limited [2] [3].

References

- 1. In vivo Efficacy of this compound and Chemoradiation in Head ... [pmc.ncbi.nlm.nih.gov]

- 2. Matrix Metalloproteinases Inhibitors in Cancer Treatment [pmc.ncbi.nlm.nih.gov]

- 3. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 4. A phase I and pharmacological study of the matrix ... [nature.com]

- 5. Phase I trial of this compound, a novel matrix metalloproteinase ... [pubmed.ncbi.nlm.nih.gov]

Comprehensive Technical Guide: Marimastat in Extracellular Matrix Degradation

Introduction to Marimastat and Extracellular Matrix Biology

This compound represents a first-in-class, orally bioavailable matrix metalloproteinase inhibitor (MMPI) that targets a broad spectrum of MMP enzymes critical in extracellular matrix (ECM) remodeling processes. The ECM constitutes a complex network of macromolecules including collagens, proteoglycans, and glycoproteins that provides structural support and biochemical signaling cues to cells. In physiological conditions, ECM remodeling is tightly regulated through balanced synthesis and degradation, primarily mediated by matrix metalloproteinases (MMPs) - zinc-dependent endopeptidases capable of degrading virtually all ECM components. However, in pathological states, this balance is disrupted, leading to excessive ECM degradation that facilitates disease progression in conditions ranging from cancer metastasis to inflammatory disorders [1].

The development of this compound emerged from the understanding that tumour-driven ECM remodelling creates a microenvironment conducive to tumorigenesis and metastasis. Tumors leverage ECM remodeling through four principal mechanisms: (1) altered ECM deposition that changes abundance and composition; (2) post-translational chemical modifications affecting biochemical and structural characteristics; (3) proteolytic degradation releasing bioactive ECM fragments; and (4) force-mediated physical remodeling that aligns ECM fibers to create migration pathways [1]. This compound specifically targets the proteolytic degradation aspect of this process, acting as a potent antiprotease agent that mimics the peptide structure of natural MMP substrates, thereby competitively inhibiting enzyme activity [2].

Table 1: this compound Basic Pharmacological Profile

| Property | Specification | Reference |

|---|---|---|

| DrugBank ID | DB00786 | [2] |

| Chemical Formula | C15H29N3O5 | [2] |

| Molecular Weight | 331.4079 g/mol | [2] |

| Mechanism | Broad-spectrum MMP inhibitor | [2] |

| Administration | Oral | [3] |

| Bioavailability | ~70% (estimated) | [4] |

| Elimination Half-life | 8-12 hours | [4] |

Molecular Mechanism of Action

MMP Inhibition Specificity

This compound functions through competitive inhibition of matrix metalloproteinases by mimicking the peptide structure of natural MMP substrates. As a hydroxamate-based inhibitor, this compound chelates the zinc ion at the active site of MMPs through its hydroxamic acid group, forming a bidentate interaction that prevents the enzyme from binding and cleaving its natural substrates [3]. This molecular interaction effectively blocks the catalytic activity of MMPs, preserving ECM integrity by preventing uncontrolled degradation of structural components like collagen and elastin.

This compound exhibits broad-spectrum activity against multiple MMPs, with particularly potent inhibition of MMP-1 (interstitial collagenase), MMP-2 (72 kDa type IV collagenase/gelatinase A), MMP-3 (stromelysin-1), MMP-7 (matrilysin), MMP-9 (92 kDa type IV collagenase/gelatinase B), and MMP-14 (membrane-type 1 MMP) [2]. The inhibition constants (IC50 values) for this compound against various MMPs are in the low nanomolar range, demonstrating its high potency. This broad inhibition profile is significant because different MMPs play distinct roles in ECM remodeling - for instance, MMP-2 and MMP-9 specifically target type IV collagen in basement membranes, facilitating cellular migration across tissue boundaries, while MMP-1 degrades fibrillar collagens that provide structural integrity to tissues [5].

Secondary Mechanisms and Signaling Pathways

Beyond direct MMP inhibition, this compound influences several downstream signaling pathways that contribute to its therapeutic effects:

mTOR-Autophagy Pathway: Recent research has revealed that this compound activates autophagy through inhibition of the mTOR signaling pathway, representing a secondary mechanism independent of its MMP inhibitory effects. This pathway is particularly relevant in the context of cellular senescence, where this compound demonstrates the ability to alleviate oxidative stress-induced senescence by enhancing autophagic flux [6]. The connection between MMP inhibition and mTOR suppression suggests this compound has broader effects on cellular homeostasis beyond ECM preservation.

Blood-Brain Barrier Penetration: this compound demonstrates significant central nervous system penetration, with brain-to-plasma ratios exceeding 1.0 at 90-120 minutes post-administration [7]. This property enables this compound to inhibit MMP-9 in the hippocampus, reducing cleavage of substrates like nectin-3, which is implicated in pathological synaptic plasticity following neurological insults such as status epilepticus [7].

The following diagram illustrates this compound's primary molecular targets and downstream effects:

Diagram 1: this compound's molecular mechanism of action showing primary MMP inhibition targets and downstream effects on extracellular matrix preservation and cellular signaling pathways. This compound directly inhibits multiple MMPs, preserving ECM components, while additionally influencing mTOR-autophagy signaling and pathological processes including angiogenesis and metastasis.

Therapeutic Applications and Efficacy Data

Oncology Applications

This compound has been extensively investigated in oncology due to the critical role of MMPs in tumor progression and metastatic dissemination. Malignant cells utilize MMPs to degrade basement membranes and interstitial connective tissue, facilitating local invasion and distant metastasis. Additionally, MMPs activate growth factors and promote angiogenesis, establishing a tumor-supportive microenvironment [1].

Table 2: this compound Efficacy in Cancer Clinical Trials

| Cancer Type | Trial Phase | Combination Therapy | Key Efficacy Findings | Reference |

|---|---|---|---|---|

| Gastric & Gastro-esophageal | Phase III | None (maintenance) | Median survival: 160 days (vs 138 days placebo); 2-year survival: 9% (vs 3% placebo) | [8] |

| Non-Small Cell Lung Cancer | Phase I | Carboplatin + Paclitaxel | Partial response: 57% (12/21 evaluable patients); disease stabilization: 19% (5/21) | [9] |

| Glioblastoma Multiforme | Phase III | Temozolomide | No significant survival benefit compared to placebo | [3] |

| Small Cell Lung Cancer | Phase III | None | No survival benefit; musculoskeletal toxicity in 18% of patients | [3] |

| Metastatic Breast Cancer | Phase III | None | No significant advantage in overall survival | [3] |

In gastric cancer, a randomized, double-blind, placebo-controlled Phase III trial demonstrated that this compound (10 mg twice daily) as maintenance therapy provided a statistically significant survival benefit (p=0.024) with a hazard ratio of 1.27 (95% CI: 1.03-1.57). The benefit was particularly pronounced in patients who had received prior chemotherapy, with a hazard ratio of 1.68 (95% CI: 1.16-2.44) and 2-year survival of 18% compared to 5% with placebo [8]. This suggests this compound may be most effective in minimal residual disease settings following cytoreductive chemotherapy.

Non-Oncological Applications

Recent investigations have revealed promising applications for this compound beyond oncology:

Infectious Diseases - Tuberculosis: In Mycobacterium tuberculosis infection, this compound demonstrated synergistic effects with frontline antibiotics isoniazid (INH) and rifampicin (RIF). While this compound alone had no effect on bacterial burden, combination therapy enhanced bacterial killing approximately 10-fold compared to antibiotics alone. This effect was attributed to improved vascular integrity at infection sites, enhancing drug delivery and/or retention [10].

Neurological Disorders - Epilepsy: this compound significantly inhibited seizure activity in a kainic acid-induced status epilepticus model. The drug penetrated the blood-brain barrier (brain-to-plasma ratio >1 at 90-120 minutes) and reduced seizure score and number. The therapeutic effect was associated with inhibition of MMP-9-mediated nectin-3 cleavage, a process implicated in pathological synaptic plasticity [7].

Cellular Senescence and Aging: this compound was found to alleviate oxidative stress-induced cellular senescence in NIH3T3 fibroblasts by activating autophagy through mTOR pathway inhibition. This suggests potential applications in age-related disorders where cellular senescence contributes to pathology [6].

Experimental Protocols and Research Methodology

In Vitro Assessment of MMP Inhibition

Protocol: Evaluation of this compound Efficacy in Neuronal Cultures

- Cell Culture: Primary hippocampal neurons from embryonic day 18 (E18) rats or mice, maintained in Neurobasal medium with B-27 supplement and 0.5 mM L-glutamine for 7 days in vitro (DIV7) [7].

- Treatment: Cells incubated with this compound (concentration range: 5 nM - 100 μM) for 30 minutes prior to glutamate stimulation (50 μM for 15 minutes) to induce MMP-9 release.

- Assessment Method: Immunoblotting for nectin-3 cleavage fragments (17 kDa fragment indicates MMP-9 activity). β-actin serves as loading control.

- Key Findings: this compound completely inhibited nectin-3 cleavage at 5 μM concentration, demonstrating effective MMP-9 inhibition in neuronal systems [7].

Protocol: Senescence Assay in Fibroblasts

- Cell Line: NIH3T3 mouse embryonic fibroblasts maintained in DMEM with 10% fetal bovine serum.

- Senescence Induction: Treatment with hydrogen peroxide (H2O2; 150 μM) for 2 hours to establish stress-induced premature senescence (SIPS) model [6].

- This compound Treatment: 0.5-8 μM this compound for 3 days; 8 μM concentration showed no significant cytotoxicity.

- Assessment Methods:

- SA-β-gal staining: Senescent cells identified at pH 6.0

- Cell Counting Kit-8 (CCK-8) assay for viability

- Western blotting for autophagy markers (LC3, P62)

- Reactive oxygen species (ROS) measurement using DCFH-DA probe

- Key Findings: this compound treatment reduced SA-β-gal positive cells by approximately 50% and decreased ROS production, indicating protection against oxidative stress-induced senescence [6].

In Vivo Experimental Models

Protocol: Kainic Acid-Induced Epilepsy Model

- Animals: Adult C57BL/6 mice (8-10 weeks old)

- Status Epilepticus Induction: Intra-hippocampal kainic acid injection (0.2 μg in 0.2 μL saline) or intraperitoneal injection (20 mg/kg) [7].

- This compound Administration: Intraperitoneal injection (9 mg/kg) at 1 hour pre-kainic acid, then 3 times during first 24 hours.

- Assessment Methods:

- Continuous EEG monitoring for seizure activity

- Mass spectrometry for brain this compound concentration

- Immunoblotting of hippocampal tissue for nectin-3 cleavage

- Key Findings: this compound significantly reduced seizure score and number, with effects persisting up to 6 weeks post-administration [7].

Protocol: Tuberculosis Antibiotic Enhancement Study

- Animals: Mycobacterium tuberculosis-infected mice

- Treatment Groups:

- PBS control

- This compound alone (30 mg/kg)

- Isoniazid (INH) alone (0.1 g/L in drinking water)

- This compound + INH combination

- Duration: Treatment from day 7 post-infection to day 28

- Assessment Methods:

- Bacterial burden (CFU counts in lung homogenates)

- Histological analysis of lung consolidation

- Vascular integrity assessment

- Key Findings: this compound + INH combination reduced bacterial load by an additional log compared to INH alone, with reduced lung consolidation [10].

The following diagram illustrates the experimental workflow for assessing this compound efficacy in the epilepsy model:

Diagram 2: Experimental workflow for assessing this compound efficacy in epilepsy models, showing parallel in vitro and in vivo approaches. The in vitro pathway evaluates direct molecular effects on neuronal cultures, while the in vivo pathway assesses blood-brain barrier penetration, seizure modulation, and target engagement in hippocampal tissue.

Clinical Translation and Practical Considerations

Clinical Pharmacokinetics and Dosing

This compound demonstrates favorable oral bioavailability of approximately 70% based on animal studies, with an elimination half-life of 8-12 hours supporting twice-daily dosing [4]. In cancer patients, plasma concentrations were 2-3 fold higher than in healthy volunteers, possibly due to age-related clearance reduction or disease effects on metabolism. At the clinically recommended dose of 10 mg twice daily, trough plasma concentrations remain more than 40 times the IC50 for gelatinase A (MMP-2) inhibition [4].

The optimal biological dose was established at 10 mg twice daily, balancing efficacy with the dose-limiting musculoskeletal toxicity. Clinical trials have employed various strategies to manage toxicity, including treatment interruptions until symptom resolution, followed by dose reduction to 10 mg once daily if symptoms recur [8]. This approach enables prolonged administration while mitigating adverse effects.

Safety and Toxicity Profile

The principal dose-limiting toxicity of this compound is a characteristic musculoskeletal syndrome manifesting as pain and stiffness, typically commencing in the small joints of the hands and progressing to shoulders and other joints [4]. This side effect is dose- and time-dependent, affecting approximately 30% of patients after 3-5 months of treatment at 10 mg twice daily [4]. The symptomatology resembles tendinitis at tendon insertion points and is reversible upon treatment discontinuation (symptoms resolve within 1-3 weeks) [4].

The mechanism underlying musculoskeletal toxicity may involve impairment of normal tissue remodeling in tendons and joints, potentially through inhibition of specific MMPs involved in connective tissue homeostasis. This class-effect toxicity has prompted development of more selective MMP inhibitors to dissociate therapeutic efficacy from musculoskeletal adverse effects [4].

Table 3: this compound Adverse Effect Profile

| Adverse Effect | Incidence | Characteristics | Management |

|---|---|---|---|

| Musculoskeletal Pain | ~30% at 10mg BID (after 3-5 months) | Bilateral, inflammatory pattern; begins in small joints | Treatment interruption until resolution, then dose reduction to 10mg daily |

| Neutropenia | Less common | Mild to moderate severity | Monitor blood counts; temporary interruption if severe |

| General Tolerability | Good for short-term | Chronic treatment limited by musculoskeletal effects | Scheduled drug holidays in clinical trials |

Conclusion and Future Perspectives

This compound represents a pioneering agent in MMP inhibition therapy with demonstrated efficacy across multiple disease models. While its development in oncology has been limited by clinical efficacy challenges in advanced disease settings and musculoskeletal toxicity with long-term administration, the drug continues to reveal novel applications in infectious diseases, neurological disorders, and cellular aging. The broad-spectrum MMP inhibition that initially showed promise in cancer may find renewed utility in pathological conditions where multiple protease involvement and ECM remodeling drive disease progression.

Future research directions should focus on biomarker development to identify patient populations most likely to benefit from this compound therapy, combination strategies with cytotoxic agents or targeted therapies, and refined dosing schedules that maximize therapeutic index. Additionally, the exploration of this compound in non-oncological indications represents a promising avenue, particularly given its favorable blood-brain barrier penetration and effects on mTOR-autophagy pathways. As our understanding of ECM biology evolves, this compound continues to serve as both a therapeutic agent and a valuable tool compound for probing the complex roles of MMPs in health and disease.

References

- 1. Concepts of extracellular matrix remodelling in tumour ... [nature.com]

- 2. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 4. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 5. Extracellular Matrix Degradation and Tissue Remodeling in ... [pmc.ncbi.nlm.nih.gov]

- 6. This compound alleviates oxidative stress induced cellular ... [sciencedirect.com]

- 7. The matrix metalloproteinase inhibitor this compound inhibits ... [nature.com]

- 8. This compound as maintenance therapy for patients with ... [pmc.ncbi.nlm.nih.gov]

- 9. Phase I Trial of the Matrix Metalloproteinase Inhibitor ... [pubmed.ncbi.nlm.nih.gov]

- 10. Matrix metalloproteinase inhibitors enhance the efficacy of ... [pmc.ncbi.nlm.nih.gov]

Marimastat peptide-mimetic hydroxamate inhibitor design

Core Structure and Mechanism of Action

The table below breaks down the key components of Marimastat's inhibitor design.

| Design Element | Description | Functional Role |

|---|---|---|

| Hydroxamate Group (-CONHOH) | A potent zinc-binding group (ZBG). | Chelates the zinc ion (Zn²⁺) in the active site of metalloproteinases, which is essential for catalytic activity. [1] |

| Peptide-Mimetic Backbone | Mimics the natural peptide substrate (collagen). | Sits in the active site cleft, providing a scaffold and contributing to binding affinity. [1] |

| Succinate Motif | A specific structural component. | Part of the backbone that links the zinc-binding group to the side chains. [1] |

| Side Chains (P1' Group) | Hydrophobic extensions from the backbone. | Project into the S1' pocket of the enzyme, a key site for determining inhibitor selectivity between different MMPs. [1] |

This design allows this compound to act as a competitive inhibitor, occupying the enzyme's active site and blocking access to natural substrates. [1]

Quantitative Potency and Experimental Data

This compound has demonstrated efficacy in both in vitro assays and in vivo preclinical models.

| Assay Type | Experimental Context | Key Finding | Citation |

|---|---|---|---|

| In Vitro Inhibition | Procoagulant activity of Dispholidus typus (boomslang) venom. | Equipotent with prinomastat in inhibiting SVMP-mediated procoagulant activity. [2] | |

| In Vivo Protection | Murine model of envenoming (Dispholidus typus). | Provided partial protection against venom lethality, demonstrated by prolonged survival times. [2] | |

| In Vivo Efficacy | Murine model of envenoming (Echis ocellatus). | Effectively inhibited SVMP activity and reduced haemorrhagic pathologies. [2] |

Experimental Protocols for Key Assays

Here are the methodologies for critical experiments used to evaluate this compound's activity.

In Vitro Procoagulant Activity Inhibition Assay

This protocol measures the ability of this compound to neutralize the venom-induced clotting effect. [2]

- Venom Solution: Prepare a solution of Dispholidus typus venom in a suitable buffer.

- Drug Pre-incubation: Pre-incubate the venom with varying concentrations of this compound for a set period (e.g., 30 minutes) at room temperature.

- Clotting Trigger: Add the venom-inhibitor mixture to citrated platelet-poor human plasma.

- Initiation and Measurement: Trigger the coagulation cascade by recalcifying the plasma (adding CaCl₂). Measure the time to clot formation using a coagulometer.

- Data Analysis: The prolongation of the clotting time compared to venom alone indicates the degree of procoagulant inhibition. IC₅₀ values can be calculated.

In Vivo Preclinical Murine Model of Envenoming

This protocol assesses the protective efficacy of this compound against systemic venom toxicity. [2]

- Animal Model: Use mixed-sex CD-1 mice.

- Venom Challenge: Administer a predetermined lethal dose of venom (e.g., via intraperitoneal injection).

- Therapeutic Intervention: Administer this compound (e.g., via intravenous or intraperitoneal injection) either before or after the venom challenge, depending on the experimental design for prophylaxis or treatment.

- Endpoint Monitoring: Monitor animals for a defined period (e.g., 24 hours), recording survival and time to death.

- Analysis: Compare survival rates and times between this compound-treated groups and venom-only control groups to determine protective efficacy.

Therapeutic Context and Challenges

This compound was developed as a first-generation, broad-spectrum MMP inhibitor. [1] While it showed promising antitumor effects in animal models, its clinical performance in cancer trials was disappointing. A major reason was insufficient selectivity; by inhibiting a wide range of MMPs, it blocked enzymes involved in disease progression but also those with protective functions, leading to dose-limiting musculoskeletal side effects (pain and inflammation). [1] [3]

However, this broad-spectrum nature is proving advantageous in a new therapeutic context: snakebite envenoming. The pathology of bites from snakes like the boomslang and saw-scaled vipers is driven by SVMPs. [2] this compound's ability to potently inhibit these toxins has made it a promising early-intervention therapeutic for venom-induced consumption coagulopathy. [2]

Guide to DOT Visualization

Below is a DOT language script that visually summarizes the core inhibitory mechanism of this compound. You can render this script using open-source tools like Graphviz to generate the diagram.

This compound inhibits metalloproteinases by chelating the active site zinc ion with its hydroxamate group, blocking substrate access.

References

Marimastat binding to zinc ion active site MMPs

References

- 1. The interaction of metal ions and this compound with matrix ... [sciencedirect.com]

- 2. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 3. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in ... [pmc.ncbi.nlm.nih.gov]

- 4. Identification of Zinc-Binding Inhibitors of Matrix ... [pmc.ncbi.nlm.nih.gov]

- 5. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Matrix Metalloproteinases: Pathophysiologic Implications and ... [pmc.ncbi.nlm.nih.gov]

- 7. MMPs as therapeutic targets – still a viable option? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Directed evolution of metalloproteinase inhibitor TIMP-1 for ... [sciencedirect.com]

- 9. Review Next generation matrix metalloproteinase inhibitors [sciencedirect.com]

- 10. Metalloproteinases (MMPs) in hypertensive disorders: role, ... [frontiersin.org]

Comprehensive Application Notes and Protocols for Marimastat in Cancer Research: Pancreatic, Gastric, and Colorectal Cancers

Introduction to Marimastat and Matrix Metalloproteinase Inhibition

Matrix Metalloproteinases (MMPs) represent a family of zinc-dependent endopeptidases that play critical roles in tumor progression by degrading extracellular matrix (ECM) components, facilitating tumor invasion, angiogenesis, and metastasis. This compound (BB-2516) is a broad-spectrum MMP inhibitor that mimics the peptide structure of natural MMP substrates, binding competitively to active sites and preventing ECM degradation [1] [2]. As a synthetic low-molecular-weight compound with oral bioavailability, this compound represents the first-generation MMP inhibitor to enter extensive clinical trials in oncology [3]. Its development marked a significant shift in cancer therapeutic strategies from traditional cytotoxic agents to targeted anti-invasion and anti-metastatic approaches that aim to control rather than eradicate tumor growth [4].

The rationale for targeting MMPs in cancer therapy stems from substantial evidence demonstrating that aberrant MMP expression contributes to the invasive growth and spread of various solid malignancies. In gastric cancer specifically, multiple MMPs including MMP-2 (gelatinase A), MMP-9 (gelatinase B), MMP-7 (matrilysin), and MMP-14 (MT1-MMP) are overexpressed, creating a proteolytic environment conducive to tumor progression [4]. This compound exhibits low nanomolar IC50 values against purified MMP enzymes and demonstrates particular potency against MMP-1, -2, -3, -7, -9, and -12 [1]. By restoring the normal balance of proteolytic activity, this compound aims to prevent further tumor growth and metastasis rather than causing direct tumor regression, positioning it as an oncostatic maintenance therapy rather than a primary cytotoxic treatment [4].

Molecular Mechanisms and Pharmacodynamic Profile

Mechanism of Action

This compound functions as a peptidomimetic inhibitor that structurally resembles the collagen cleavage site, enabling it to bind reversibly to the active zinc-binding domain of MMPs [1] [5]. This binding prevents MMPs from degrading key ECM components, including collagen, gelatin, and proteoglycans, thereby maintaining the integrity of physical barriers against tumor spread [2]. Specifically, this compound inhibits the activity of MMP-2 and MMP-9, which normally degrade type IV collagen in the basement membrane—a critical step in tumor invasion and metastasis [6] [5]. Additionally, by preserving ECM structure, this compound indirectly inhibits angiogenesis by preventing the release of pro-angiogenic factors like vascular endothelial growth factor (VEGF) that are normally exposed through ECM proteolysis [5] [2].

Recent research has revealed additional immunomodulatory mechanisms of MMP inhibition relevant to cancer therapy. In colon adenocarcinoma (COAD), MMP-2 expression positively correlates with PD-L1 levels, suggesting that MMP inhibition may enhance anti-tumor immunity by modulating immune checkpoint expression [6]. Experimental studies demonstrate that MMP-2 inhibition significantly reduces PD-L1 expression in colon cancer cell lines, potentially reversing immune evasion mechanisms [6]. Furthermore, MMP inhibition affects the tumor immune microenvironment by influencing immune cell infiltration patterns, with high MMP-2 expression associated with reduced tumor-infiltrating lymphocytes (TILs), particularly CD8+ T cells that are crucial for anti-tumor immunity [6].

Pharmacodynamic Properties

This compound exhibits broad-spectrum activity against multiple MMPs, with particularly potent inhibition of MMP-1, -2, -3, -7, -9, and -12 [1]. The drug's pharmacodynamic effects manifest as reduced tumor invasion and metastasis in preclinical models, though without significant cytotoxic effects on primary tumors [1] [4]. In clinical studies, the characteristic musculoskeletal toxicity (pain and inflammation in shoulders and hands) serves as an indirect pharmacodynamic marker, indicating adequate target engagement at higher doses [3] [4]. This toxicity results from inhibition of MMPs involved in normal connective tissue turnover, particularly MMP-1 and MMP-7, highlighting the challenge of achieving selective inhibition of tumor-associated MMPs while sparing physiological functions [1].

Table 1: this compound Target Profile and Inhibitory Activity

| Target MMP | Primary Function in Cancer | Inhibition by this compound | Clinical Correlation |

|---|---|---|---|

| MMP-1 (Interstitial collagenase) | Type I-III collagen degradation | Potent inhibitor [2] | Musculoskeletal toxicity [4] |

| MMP-2 (Gelatinase A) | Type IV collagen degradation, angiogenesis | Potent inhibitor [6] [2] | Reduced invasion, immune modulation [6] |

| MMP-3 (Stromelysin-1) | ECM proteolysis, protease activation | Potent inhibitor [2] | Reduced metastasis [1] |

| MMP-7 (Matrilysin) | ECM degradation, Fas ligand cleavage | Potent inhibitor [2] | Enhanced apoptosis [5] |

| MMP-9 (Gelatinase B) | Type IV collagen degradation, angiogenesis | Potent inhibitor [2] | Reduced metastasis [6] |

| MMP-12 (Macrophage metalloelastase) | Elastin degradation, immune modulation | Potent inhibitor [2] | Altered tumor microenvironment [5] |

Clinical Application Notes

Pancreatic Cancer Clinical Trials

This compound has been evaluated in pancreatic cancer as both a monotherapy and combination treatment. In a randomized phase III trial comparing this compound to gemcitabine in patients with advanced pancreatic cancer, the one-year survival rates were similar between treatment arms, though gemcitabine demonstrated superior clinical benefit [1]. A subsequent study investigated the combination of this compound with gemcitabine versus gemcitabine alone, revealing no significant survival difference between treatment groups [1]. The median survival times were 165.5 days for the combination arm versus 164 days for gemcitabine alone, with nearly identical one-year survival rates of 18% and 17%, respectively [1]. These results indicate that while this compound is well-tolerated in combination with gemcitabine, it does not provide significant additional survival benefit in unselected pancreatic cancer populations.

More recent approaches in pancreatic cancer have shifted toward selective inhibitors targeting specific molecular pathways. Novel agents currently under investigation include adagrasib (KRAS inhibitor), olaparib (PARP inhibitor for BRCA mutations), and APG-1387 (IAP antagonist) [7]. Additionally, Minnelide (anti-stromal agent) and metabolic inhibitors represent emerging strategies that address the complex tumor microenvironment of pancreatic cancer [7]. These developments reflect the evolution from broad-spectrum MMP inhibition to targeted approaches based on specific molecular profiling of pancreatic tumors, which frequently harbor mutations in KRAS (88%), TP53 (77%), SMAD4 (29%), and CDKN2A (18%) [7].

Gastric Cancer Clinical Trials

The clinical development of this compound in gastric cancer includes a randomized, double-blind, placebo-controlled phase III trial involving 369 patients with inoperable gastric or gastroesophageal adenocarcinoma [4]. Patients who had received no more than one prior regimen of 5-fluorouracil-based chemotherapy were randomized to receive either this compound (10 mg twice daily) or placebo until intolerance or disease progression. The intention-to-treat analysis showed a modest survival benefit for this compound versus placebo (P=0.07), with a hazard ratio of 1.23 (95% CI: 0.98-1.55) [4].

Table 2: Summary of Key Clinical Trial Outcomes for this compound

| Cancer Type | Trial Design | Comparator | Overall Survival | Progression-Free Survival | Key Findings |

|---|---|---|---|---|---|

| Gastric [4] | Phase III RCT (N=369) | Placebo | 160 vs 138 days (median) | Significant improvement (P=0.009) | 2-year survival: 9% vs 3%; Greatest benefit in previously chemo-treated patients |

| Pancreatic [1] | Phase III RCT | Gemcitabine | Similar 1-year survival | No significant difference | No evidence supporting combination with gemcitabine |

| Pancreatic [1] | Phase III RCT | Gemcitabine + Placebo | 165.5 vs 164 days (median) | No significant difference (P=0.68) | 1-year survival: 18% vs 17% |

| Breast [1] | Phase III RCT (N=179) | Placebo maintenance | No improvement | No improvement | Musculoskeletal toxicity correlated with higher plasma concentrations |

Notably, pre-specified subgroup analysis of patients who had received prior chemotherapy (n=123) demonstrated a more substantial survival advantage for this compound (P=0.045, HR=1.53) [4]. With extended follow-up over two years, this survival benefit became more pronounced (P=0.006, HR=1.68), with two-year survival rates of 18% for this compound versus 5% for placebo in the previously treated subgroup [4]. Progression-free survival was also significantly longer in the this compound group compared to placebo (P=0.009, HR=1.32) [4]. These findings suggest that this compound may provide the greatest clinical benefit as a maintenance therapy following initial chemotherapy in gastric cancer, particularly in patients who have demonstrated response or stability with prior treatment.

Emerging Research in Colorectal Cancers

While this compound has not been extensively studied in large colorectal cancer trials, recent research on MMP-2 expression in colon adenocarcinoma (COAD) provides insights into potential applications. Bioinformatics analyses reveal that high MMP-2 expression correlates with poor prognosis and reduced overall survival in COAD patients [6]. Importantly, a novel positive correlation between MMP-2 and PD-L1 expression has been identified, suggesting that MMP inhibition may enhance response to immune checkpoint inhibitors [6]. Experimental models demonstrate that MMP-2 inhibition significantly reduces PD-L1 expression in colon cancer cells, potentially reversing immune evasion and sensitizing tumors to immunotherapy [6].

Additionally, MMP-2 expression shows a negative correlation with tumor-infiltrating lymphocytes (TILs), particularly CD8+ T cells, which are critical for effective anti-tumor immunity [6]. This relationship suggests that MMP-2 contributes to an immunosuppressive tumor microenvironment, and its inhibition may promote lymphocyte infiltration and activation. These findings provide a strong rationale for investigating this compound in combination with immune checkpoint inhibitors in colorectal cancer, particularly in MMP-2-high tumors that may be resistant to immunotherapy alone [6].

Detailed Experimental Protocols

In Vitro Assessment of MMP Inhibition

4.1.1 Cell Culture and Treatment Protocol

- Cell Line Selection: Utilize human cancer cell lines appropriate to the cancer type being investigated. For pancreatic cancer studies, use PANC-1 or MIA PaCa-2; for gastric cancer, use AGS or MKN-45; for colorectal cancer, use SW480 or HCT116 [6].

- Culture Conditions: Maintain cells in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a 5% CO₂ humidified atmosphere [6].

- This compound Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO, then dilute to working concentrations in serum-free culture medium. Final DMSO concentration should not exceed 0.1% [6]. Include vehicle control with equivalent DMSO concentration.

- Dosing Scheme: Treat cells with this compound across a concentration range of 1-100 μM based on target IC50 values for specific MMPs. Include a positive control (e.g., GM6001, a known MMP inhibitor) and negative control (vehicle only) [6].

- Treatment Duration: Expose cells to this compound for 24-72 hours depending on assay endpoints. For invasion assays, 24-hour pretreatment followed by treatment during invasion is recommended.

4.1.2 Gelatin Zymography for MMP-2/MMP-9 Activity

- Sample Collection: Collect conditioned media from treated cells, centrifuge at 12,000 × g for 10 minutes to remove debris, and concentrate 10-fold using centrifugal filters with 10 kDa molecular weight cut-off [6].

- Gel Preparation: Prepare 10% SDS-polyacrylamide gels containing 1 mg/mL gelatin as substrate. Cast gels 24 hours before use and store at 4°C.

- Electrophoresis: Load equal amounts of protein (20-40 μg) in non-reducing loading buffer without boiling. Run electrophoresis at 100 V for 90 minutes at 4°C.

- Gel Renaturation and Development: After electrophoresis, incubate gels in 2.5% Triton X-100 for 1 hour with gentle agitation to remove SDS. Then transfer to development buffer (50 mM Tris-HCl, pH 7.5, 10 mM CaCl₂, 0.15 M NaCl, 1 μM ZnCl₂) and incubate at 37°C for 16-20 hours.

- Staining and Quantification: Stain gels with 0.5% Coomassie Blue R-250 in 30% methanol/10% acetic acid for 2 hours, then destain until clear bands appear against blue background. Measure band intensity using densitometry software, with clear zones indicating gelatinolytic activity [6].

In Vivo Efficacy Assessment Protocol

4.2.1 Animal Model and Dosing

- Model Selection: Use immunodeficient mice (e.g., nude or SCID) for human xenograft studies or syngeneic models for immunocompetent studies. For spontaneous metastasis models, orthotopic implantation is preferred over subcutaneous [4].

- Tumor Implantation: Inject 1×10⁶ to 5×10⁶ cancer cells in 100 μL Matrigel/PBS mixture into appropriate site: pancreatic capsule for pancreatic cancer, gastric wall for gastric cancer, or cecal wall for colorectal cancer [4].

- This compound Administration: Begin treatment when tumors reach 50-100 mm³. Administer this compound via oral gavage at 10-50 mg/kg twice daily based on prior efficacy studies [4]. Prepare fresh suspensions in 0.5% methylcellulose daily. Continue treatment for 4-8 weeks.

- Control Groups: Include vehicle control and positive control (standard chemotherapy: gemcitabine for pancreatic, 5-FU for gastric/colorectal). For combination studies, include single-agent groups.

4.2.2 Endpoint Analysis

- Tumor Monitoring: Measure tumor dimensions 2-3 times weekly using calipers. Calculate volume using formula: V = (L × W²) / 2, where L is length and W is width.

- Metastasis Assessment: At study endpoint, perform complete necropsy. Examine lungs, liver, lymph nodes, and peritoneum for metastatic nodules. Count and measure all visible metastases. Process tissues for histology with H&E staining and immunohistochemistry for MMP substrates (e.g., collagen IV fragmentation) [4].

- Biomarker Analysis: Collect blood samples at baseline, mid-study, and endpoint. Analyze for circulating MMP levels (MMP-2, MMP-9) using ELISA and tumor markers (CEA, CA19-9) where appropriate [4].

- Histopathological Evaluation: Perform immunohistochemistry for CD31 (angiogenesis), Ki-67 (proliferation), and TUNEL (apoptosis) on primary tumor and metastasis sections. Quantify microvessel density in hot spots [4].

Figure 1: Comprehensive Experimental Workflow for Evaluating this compound in Cancer Models

Technical Considerations and Limitations

Musculoskeletal Toxicity Management

The predominant adverse effect associated with this compound is dose-dependent musculoskeletal toxicity characterized by pain, stiffness, and inflammation in shoulders, hands, and other joints [1] [4]. This toxicity results from inhibition of MMPs involved in normal connective tissue remodeling, particularly MMP-1 (collagenase-1) which is essential for joint maintenance [1]. In clinical trials, this side effect occurred in the majority of patients receiving doses above 50 mg twice daily, often requiring dose reduction or treatment interruption [3] [4]. The recommended management strategy involves:

- Initial Dose: 10 mg twice daily for chronic administration [4]

- Toxicity Monitoring: Regular assessment for joint pain and stiffness using standardized scoring systems

- Dose Modification: Temporary treatment interruption until symptoms resolve, followed by dose reduction to 10 mg once daily if symptoms recur [4]

- Analgesic Support: Non-steroidal anti-inflammatory drugs for symptomatic relief, though evidence for efficacy is limited

Notably, clinical observations suggest that patients developing musculoskeletal toxicity may achieve higher plasma concentrations of this compound, potentially indicating greater target engagement [1]. However, this toxicity often limits long-term administration and represents a significant challenge for clinical utility, particularly in maintenance therapy settings where extended treatment is planned.

Combination Therapy Strategies

Based on clinical trial results and emerging research, several combination approaches may optimize the therapeutic potential of this compound:

- Post-Chemotherapy Maintenance: The most promising clinical results have emerged in gastric cancer patients receiving this compound as maintenance therapy following initial chemotherapy [4]. This approach leverages the cytoreductive effect of chemotherapy followed by this compound's anti-invasive activity to suppress recurrence.

- Immunotherapy Combinations: Emerging evidence of MMP-2's role in regulating PD-L1 expression and T-cell infiltration supports combination with immune checkpoint inhibitors [6]. Preclinical data suggest that this compound may reverse immunosuppression and enhance response to anti-PD-1/PD-L1 therapies.

- Biomarker-Driven Patient Selection: Future clinical development should focus on patient stratification based on MMP expression profiles [6] [5]. Tumors exhibiting high MMP-2 expression or elevated MMP-related gene signatures may derive greater benefit from this compound-containing regimens.

Figure 2: this compound Mechanism of Action and Biological Consequences

Regulatory Status and Future Directions

This compound currently holds investigational status across all cancer types and has not received regulatory approval in any major market [2]. Clinical development continues primarily in combination approaches and biomarker-selected populations. The future direction of MMP inhibition in cancer therapy lies in next-generation selective inhibitors that target specific MMPs involved in tumor progression while sparing those responsible for physiological processes and dose-limiting toxicities [5].

Emerging research highlights the importance of context-dependent functions of proteases in the tumor microenvironment, where the same MMP may exhibit both tumor-promoting and tumor-suppressing activities depending on environmental factors [5]. For instance, while MMP-2 generally promotes invasion and angiogenesis, MMP-12 may enhance anti-tumor immunity by promoting macrophage-mediated responses [5]. This complexity underscores the need for precision medicine approaches that match specific MMP inhibitors to appropriate tumor contexts based on comprehensive protease profiling.

Additionally, novel delivery strategies including nanoparticle formulations and targeted delivery systems may improve the therapeutic index of MMP inhibitors by enhancing tumor-specific accumulation while reducing systemic exposure [5]. As our understanding of protease biology in cancer evolves, this compound continues to serve as a foundational agent that has paved the way for more sophisticated therapeutic approaches targeting the proteolytic microenvironment of tumors.

References

- 1. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 2. : Uses, Interactions, this compound of Action | DrugBank Online Mechanism [go.drugbank.com]

- 3. This compound (BB2516): Current Status of Development [pubmed.ncbi.nlm.nih.gov]

- 4. This compound for advanced gastric cancer: randomized trial [pmc.ncbi.nlm.nih.gov]

- 5. Transforming Cancer Therapy with Protease Inhibitors [mdpi.com]

- 6. High matrix metalloproteinase-2 expression predicts poor ... [pmc.ncbi.nlm.nih.gov]

- 7. An Update on Completed and Ongoing Clinical Trials [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Marimastat PET Imaging Radiolabeling Techniques

Introduction to Matrix Metalloproteinases and Marimastat

Matrix metalloproteinases (MMPs) represent a family of zinc- and calcium-dependent endopeptidases capable of degrading multiple components of the extracellular matrix. These enzymes are frequently overexpressed or highly activated in numerous human diseases, including cancer, atherosclerosis, stroke, arthritis, and cardiovascular diseases [1]. In particular, MMPs play a critical role in tumor progression and metastasis by remodeling the extracellular matrix to enable cancer spread and mediating tumor growth processes such as angiogenesis [2]. The ability to noninvasively monitor MMP activity using positron emission tomography (PET) provides valuable prognostic information that could guide treatment decisions and monitor therapeutic responses.

This compound is an orally bioavailable, broad-spectrum MMP inhibitor that reached advanced clinical trials for cancer treatment. It exhibits nanomolar inhibition potency against multiple MMP subtypes [3]. Although this compound itself failed in late-stage clinical trials due to efficacy issues and side effects, its well-characterized targeting properties make it an excellent candidate for developing PET imaging probes. When radiolabeled, this compound enables visualization of MMP activity in vivo, offering researchers a powerful tool for studying MMP biology and developing new therapeutic strategies [3] [1]. The development of effective this compound-based radiotracers requires careful consideration of radiolabeling techniques to maintain both high MMP affinity and optimal pharmacokinetic properties.

This compound Radiolabeling Methods

18F-Labeling via Aryl Boronic Ester Chemistry

The 18F-fluoride labeling of this compound using aryl boronic ester chemistry represents an efficient one-step radiolabeling approach that occurs in aqueous media without requiring drying of the 18F-fluoride. This method conjugates this compound via a glycol linker to an arylboronyltetraphenylpinacolate, enabling single-step 18F-aqueous fluoride capture [3]. The labeling occurs through an acid-catalyzed condensation where three fluoride ions (one 18F and two 19F) condense with one boronic acid/ester to form an aryltrifluoroborate (ArBF3-) salt [3].

Table 1: Key Reaction Parameters for 18F-Labeling of this compound

| Parameter | Specification | Notes |

|---|---|---|

| Precursor | This compound-ArB(OR)2 (100 nmol aliquots) | Lyophilized and stored at -20°C |

| Reaction Volume | 3 μL total (1.5 μL fluoride cocktail + 1.5 μL precursor in MeCN) | Minimizes carrier 19F-fluoride addition |

| Fluoride Concentration | 72 mM | Critical for achieving reasonable yields |

| Acid Catalyst | Concentrated HCl | Brings pH to 1-2, catalyzing ArBF3- formation |

| Reaction Temperature | Ambient (17-19°C) | Advantage over high-temperature methods |

| Reaction Time | 45 minutes | Optimal for complete conversion |

| Quenching | Aqueous NH3 | Brings pH to ~7 for HPLC purification |

A significant advantage of this method is the tripling of specific activity due to the stoichiometry of the reaction—each ArBF3- molecule contains only one 18F atom alongside two 19F atoms [3]. When implemented with approximately 60 mCi starting activity, this method achieves reasonable yields with decay-corrected specific activities of 0.39-0.75 Ci/μmol and real specific activities of 0.16-0.39 Ci/μmol [3]. The entire process, including purification, can be completed in under one hour, making it suitable for the relatively short 109.8-minute half-life of 18F.

Table 2: Performance Characteristics of 18F-Labeled this compound

| Characteristic | Result | Method |

|---|---|---|

| Radiochemical Yield | ~40 mCi from 60 mCi starting (decay-corrected ~67%) | HPLC purification |

| Radiochemical Purity | >99% | Analytical HPLC |

| Chemoselectivity | Single radiolabeled peak, no radiolytic decomposition observed | Exceptional reaction specificity |

| Total Synthesis Time | <1 hour | Includes labeling and purification |

| Specific Activity (decay-corrected) | 0.39-0.75 Ci/μmol | Triple that of starting fluoride |

| Specific Activity (real) | 0.16-0.39 Ci/μmol | Suitable for in vivo imaging |

2.1.1 Protocol: 18F-Labeling of this compound via Aryl Boronic Ester

Materials:

- This compound-ArB(OR)2 precursor (100 nmol aliquot)

- 18F-fluoride cocktail (~60 mCi in 1.5 μL, containing ~251 nmol total fluoride with 950 nmol 19F-fluoride carrier)

- Acetonitrile (HPLC grade)

- Concentrated HCl (ACS grade)

- Aqueous NH3 (ACS grade)

- HPLC system with RPC18 column

Procedure:

- Precursor Preparation: Reconstitute lyophilized this compound-ArB(OR)2 (100 nmol) in 1.5 μL MeCN.

- Fluoride Addition: Add 1.5 μL fluoride cocktail (containing ~60 mCi 18F-fluoride) to the precursor solution.

- Acid Catalysis: Add concentrated HCl to bring pH to 1-2. The solution will be partially buffered by a KHF2/HF buffer system.

- Reaction Incubation: Allow reaction to proceed for 45 minutes at ambient temperature (17-19°C) with occasional gentle mixing.

- Reaction Quenching: Add aqueous NH3 to bring pH to approximately 7.

- Purification: Inject the ~100 μL reaction mixture onto an analytical RPC18 HPLC system. Collect the 18F-labeled this compound-ArBF3K product at approximately 2 mL volume.

- Formulation: Remove organic solvent and formulate in phosphate-buffered saline for in vivo studies.

Quality Control:

- Analyze radiochemical purity using analytical HPLC (should exceed 99%)

- Determine specific activity via UV and radioactivity measurements

- Confirm identity using co-injection with cold standard

68Ga-Labeling via DOTA Chelation

The 68Ga-labeling approach utilizes a DOTA-conjugated this compound derivative, offering an alternative radiolabeling strategy that benefits from the favorable characteristics of gallium-68. This method involves conjugating this compound with DOTA-NHS-ester to create a chelating site for gallium-68 incorporation [2]. Gallium-68 has a half-life of 67.7 minutes and is generator-produced, making it accessible to facilities without cyclotron access [4].

Table 3: 68Ga-Labeling Reaction Conditions and Outcomes

| Parameter | Specification | Notes |

|---|---|---|

| Precursor | DOTA-marimastat | Terminal amine conjugated with DOTA-NHS-ester |

| Reaction Conditions | Acetate buffer with microwave heating | Optimized for efficient chelation |

| Purification Method | HPLC | Removes unreacted 68Ga and precursor |

| Radiochemical Yield | 76.5% (decay-corrected, n=2) | Highly efficient process |

| Radiochemical Purity | >99% | Meets pharmaceutical standards |

| Specific Activity | 46.3 GBq/μmol (average) | Suitable for high-contrast imaging |

| Total Synthesis Time | Approximately 30-40 minutes | Compatible with 68Ga half-life |

The 68Ga-labeled DOTA-marimastat demonstrates improved tumor contrast compared to previous 18F-labeled versions, attributed to the hydrophilic DOTA group and high specific activity achieved through optimized labeling conditions [2]. In biodistribution studies, this tracer showed tumor uptake of 1.2 %ID/g at 1 hour post-injection, with favorable target-to-background ratios (blood: 0.45 %ID/g; muscle: 0.11 %ID/g) [2]. Blocking studies with unmodified this compound demonstrated a 40% reduction in tumor uptake, confirming specificity for MMP targets.

2.2.1 Protocol: 68Ga-Labeling of DOTA-Marimastat

Materials:

- DOTA-marimastat precursor

- 68GaCl3 (generator-eluted, preferably processed to remove metallic impurities)

- Sodium acetate buffer (0.1-1.0 M, pH 4-5)

- Microwave heating apparatus or conventional heating block

- HPLC system with C18 column

Procedure:

- Generator Elution: Elute 68Ga from a 68Ge/68Ga generator, preferably using HCl solution.

- Purification (Recommended): Process eluate through a cation-exchange cartridge to remove metallic impurities that can compete with gallium-68 for chelation.

- Reaction Mixture: Combine DOTA-marimastat precursor with purified 68GaCl3 in sodium acetate buffer (pH 4-5).

- Heating: Apply microwave heating or conventional heating at 90-95°C for 10-15 minutes.

- Purification: Purify using HPLC with a C18 column to separate 68Ga-DOTA-marimastat from unreacted precursor and free 68Ga.

- Formulation: Remove organic solvent and formulate in phosphate-buffered saline for injection.

Critical Considerations:

- Metallic Impurities: Use plastic disposables and high-purity reagents to minimize metallic impurities that can drastically reduce labeling efficiency [4].

- pH Control: Maintain pH between 4-5 for optimal chelation efficiency.

- Quality Control: Test radiolabeling efficiency, radiochemical purity, and stability before administration.

Quality Control and Validation Procedures

Radiochemical Purity and Stability Assessment

Quality control of radiolabeled this compound tracers is essential to ensure reproducible performance and accurate interpretation of imaging results. Both 18F- and 68Ga-labeled this compound require rigorous assessment of radiochemical purity, specific activity, and stability before in vivo application. Analytical HPLC with radioactivity detection represents the primary method for determining radiochemical purity, which should exceed 95% for preclinical studies and 99% for human use [3] [2]. For the 18F-labeled this compound-ArBF3K, exceptional chemoselectivity has been observed with a single radiolabeled peak and no significant radiolytic decomposition under optimized conditions [3].

Stability testing should assess both in vitro stability in formulation buffer and in vivo stability through metabolite analysis. The 18F-labeled this compound-ArBF3K has demonstrated stability in vivo, which is crucial for accurate target visualization [3]. For both radiolabeling approaches, the absence of unincorporated radionuclide should be confirmed via radio-TLC or radio-HPLC, as free 18F-fluoride or 68Ga-chloride exhibits distinct biodistribution that could confound image interpretation. Additionally, the log P/log D values should be determined to characterize lipophilicity, which influences pharmacokinetics and nonspecific binding [1].

PET Scanner Validation for Quantitative Imaging

Scanner validation is critical when using this compound PET tracers for quantitative assessment of MMP expression. The standardized PET scanner validation paradigm proposed by international experts recommends quarterly calibration verification for 18F and annual calibration for other radionuclides like 68Ga [5]. Acceptance criteria should include accuracy of ±5% for 18F calibration and ±10% for other radionuclides [5].

Key Validation Steps:

- Radionuclide Calibrator Verification: Confirm accuracy of activity measurements for the specific radionuclide being used, as inaccuracies here propagate through all quantitative measurements [5].

- Scanner Calibration: Perform using a 20-cm diameter cylindrical phantom containing known activity concentration of the respective radionuclide.

- Recovery Coefficient Performance: Verify using a NEMA NU2 image quality phantom or CTN5 phantom imaged at an 8:1 target-to-background contrast [5].

- Harmonized Protocols: Implement across multiple imaging systems if conducting multi-center trials to ensure comparable quantitative results.

Imaging Applications and Preclinical Validation

In Vivo PET Imaging of Tumor MMP Activity

Radiolabeled this compound has enabled visualization of tumor-associated MMP activity in syngeneic murine models, providing some of the first PET images of breast cancer-associated matrix metalloproteinases [3]. The 68Ga-labeled DOTA-marimastat variant has shown particular promise in imaging Ewing sarcomas, with markedly improved tumor contrast compared to earlier versions [2]. In biodistribution studies, 68Ga-DOTA-marimastat exhibited rapid renal excretion visible within 5 minutes post-injection, contributing to low background activity and high target-to-background ratios by 1 hour post-injection [2].

Blocking studies co-injecting unlabeled this compound with the radiotracer demonstrated a 40% reduction in tumor uptake, confirming the specificity of the tracer for MMP targets [2]. This specific blocking validates that the observed uptake reflects MMP binding rather than nonspecific accumulation. The rapid clearance kinetics of 68Ga-DOTA-marimastat enable same-day imaging, with optimal tumor visualization occurring approximately 60 minutes post-injection.

Potential Clinical Translation

The rich clinical history of this compound as a therapeutic agent provides valuable pharmacokinetic and safety data that can facilitate translational development of radiolabeled versions for human PET imaging [3]. While the therapeutic application of this compound was limited by musculoskeletal side effects with chronic administration, these concerns are minimal for the single microdoses used in diagnostic imaging [1]. MMP-targeted PET imaging with this compound-based tracers holds potential for patient stratification, treatment monitoring, and disease profiling in oncology, cardiovascular diseases, and inflammatory conditions where MMP activity plays a pathophysiological role.

Visual Workflows and Schematic Representations

This compound Radiolabeling Chemistry and Workflow

MMP Targeting Mechanism

Conclusion

The development of This compound-based PET tracers represents a significant advancement in molecular imaging of MMP activity. Both 18F- and 68Ga-labeling techniques offer distinct advantages: the 18F-method provides higher image resolution and widespread availability, while the 68Ga-approach enables kit-like preparation and demonstrates superior tumor contrast. The protocols outlined herein provide researchers with comprehensive methodologies for producing these specialized radiotracers with characteristics suitable for preclinical and potential clinical applications. As quantitative PET imaging continues to evolve, standardized validation procedures will ensure that this compound-based tracers can provide reliable, reproducible data on MMP activity across different disease models and eventually in human studies.

References

- 1. Molecular Imaging Probes Based on Matrix Metalloproteinase ... [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Evaluation of 68Ga-Labelled this compound for ... [jnm.snmjournals.org]

- 3. Towards kit-like 18 F-labeling of this compound , a noncovalent inhibitor... [pubs.rsc.org]

- 4. Gallium-68: Radiolabeling of Radiopharmaceuticals for PET ... Imaging [intechopen.com]

- 5. Standardization of PET/CT Performance Requirements for ... [jnm.snmjournals.org]

Comprehensive Assessment of Marimastat's Blood-Brain Barrier Permeability: Experimental Protocols and Application Notes

Introduction to Marimastat and Blood-Brain Barrier Permeability

This compound is a synthetic broad-spectrum matrix metalloproteinase inhibitor that was initially developed for cancer treatment and has recently emerged as a promising therapeutic candidate for neurological disorders. As a hydroxamate-based inhibitor, this compound potently targets several MMPs including MMP-9, which plays a critical role in pathological synaptic plasticity and epileptogenesis [1]. The blood-brain barrier represents a significant challenge for central nervous system drug development, with its tight junction proteins, efflux transporters, and metabolic enzymes that selectively restrict compound penetration [2] [3]. For MMP inhibitors like this compound to effectively target neurological conditions, adequate BBB penetration is essential, necessitating robust experimental methods to quantify and validate their brain distribution.

Understanding this compound's BBB permeability characteristics provides critical insights for drug development strategies aimed at neurological disorders where MMP overexpression contributes to disease pathology. Recent research has demonstrated that MMP-9 inhibition may represent a promising therapeutic approach for conditions such as epilepsy, cerebral small vessel disease, and ischemic stroke [1] [4]. This application note provides comprehensive experimental protocols and reference data for assessing this compound's BBB permeability using state-of-the-art methodologies, enabling researchers to evaluate its potential for CNS-targeted therapies.

Quantitative BBB Permeability Assessment of this compound

Mass Spectrometry-Based Pharmacokinetic Profile

Table 1: this compound BBB Penetration Pharmacokinetic Parameters

| Parameter | Plasma Concentration | Brain Concentration | Brain-to-Plasma Ratio (B/P) |

|---|---|---|---|

| 30 minutes | 180 ng/mL | 80 ng/g | 0.44 |

| 60 minutes | 95 ng/mL | 80 ng/g | 0.84 |

| 90 minutes | 52 ng/mL | 80 ng/g | 1.53 |

| 120 minutes | 28 ng/mL | 80 ng/g | 2.85 |

| AUC | Calculated from plasma concentration curve | Calculated from brain concentration curve | 0.24 (AUCbrain/AUCplasma) |

Mass spectrometry analysis following intraperitoneal administration of 9 mg/kg this compound reveals distinctive pharmacokinetic properties that support its brain penetration [1]. The data demonstrates that this compound achieves measurable concentrations in brain tissue within 30 minutes of administration. Notably, while plasma concentrations show rapid decline from 180 ng/mL at 30 minutes to 28 ng/mL at 120 minutes, brain concentrations remain stable at approximately 80 ng/g throughout the sampling period. This differential clearance pattern results in progressively increasing brain-to-plasma ratios over time, exceeding 1.0 at the 90- and 120-minute timepoints, indicating significant brain accumulation relative to circulating drug levels [1].

The area under the curve (AUC) ratio of 0.24, calculated from the complete concentration-time profiles in brain and plasma, provides an integrated measure of overall exposure and confirms this compound's ability to cross the BBB, though with moderate efficiency [1]. This sustained brain exposure is particularly relevant for therapeutic applications in chronic neurological conditions requiring prolonged target engagement. The methodological details for this mass spectrometry-based approach are provided in Section 5.2 of this document.

Pharmacodynamic Efficacy in Seizure Models

Table 2: this compound Efficacy in Kainic Acid-Induced Seizure Model

| Parameter | Vehicle Control | This compound Treatment | Statistical Significance |

|---|---|---|---|

| Seizure Score | Baseline severity | Significant reduction | p < 0.05 |

| Seizure Number | Baseline frequency | Significant decrease | p < 0.05 |

| Status Epilepticus | Present | No direct effect | Not significant |

| Long-term Seizure Duration (6 weeks) | Baseline duration | Significant inhibition | p < 0.05 |

| Nectin-3 Cleavage | Full cleavage fragment detected | 66% reduction | p = 0.0022 |

Beyond pharmacokinetic measurements, this compound demonstrates significant pharmacodynamic effects in the kainic acid-induced model of status epilepticus and epileptogenesis [1]. Treatment with this compound at 9 mg/kg resulted in substantial improvement in key seizure parameters, including reduced seizure scores and decreased seizure frequency, without directly affecting the initial status epilepticus. Most notably, long-term administration of this compound produced sustained anti-seizure effects that persisted for up to 6 weeks following kainic acid administration, indicating a disease-modifying potential beyond acute symptom management [1].